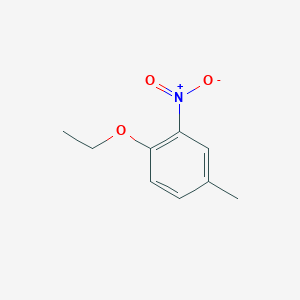
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H6F3N3•HCl and a molecular weight of 237.61 .
Molecular Structure Analysis
The molecular structure of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is defined by its InChI code: 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride are largely determined by its molecular structure. It has a molecular weight of 237.61 . Other properties such as solubility, melting point, and boiling point are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Antihypertensive Activity : Research has shown the synthesis of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were identified and screened for their antihypertensive activity (Sharma, Kohli, & Sharma, 2010).
Antimicrobial and Genotoxic Properties : Studies have synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Crystal and molecular structures of these derivatives have been determined, showing promising applications in antimicrobial therapies (Benvenuti et al., 1997).
Neuronal Receptor Influence : Modifications of the drug riluzole with trifluoromethyl-containing heterocycles, including derivatives of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine, have been studied. These compounds influence neuronal NMDA receptors and affect the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).
Photoluminescence Applications : Research into benzoimidazole-based ligands, including related structures, has shown potential for applications in photoluminescence. This is particularly relevant in the context of light-emitting devices, with emissions ranging from green to red (Huang et al., 2004).
Synthesis and Characterization
Crystallographic Analysis : Detailed crystallographic analysis and characterization of benzoimidazole derivatives have been conducted, providing insights into their molecular structures and potential applications in various scientific fields (Benvenuti et al., 1995).
Chemical Synthesis Techniques : Advanced techniques in chemical synthesis have been employed to create a range of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine. These include microwave-promoted synthesis and reactions under various conditions, expanding the possible applications of these compounds (Lei et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIWBMVPASHHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)

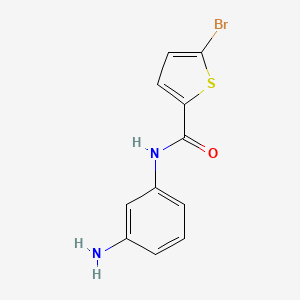
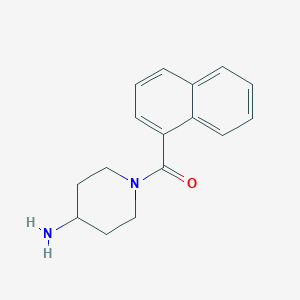
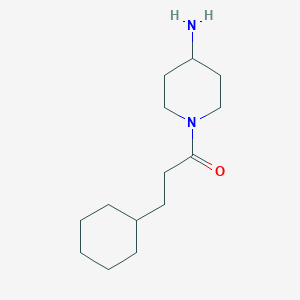
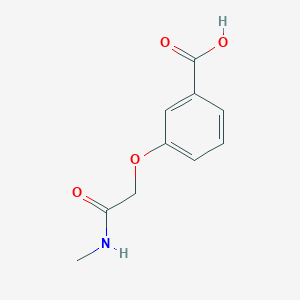

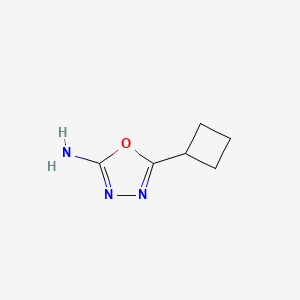
![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)
